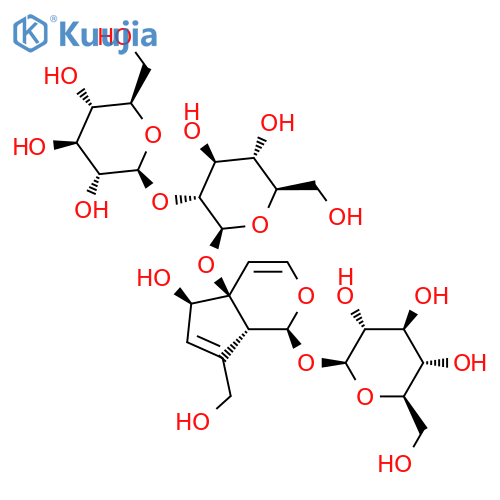Cas no 81720-08-3 (Rehmannioside D)

Rehmannioside D structure
商品名:Rehmannioside D
CAS番号:81720-08-3
MF:C27H42O20
メガワット:686.610391139984
CID:60363
Rehmannioside D 化学的及び物理的性質
名前と識別子
-
- Rehmannioside D
- [(1S,7aα)-1α-(β-D-Glucopyranosyloxy)-5,7a-dihydro-5α-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-4aα(1H)-yl]2-O-β-D-glucopyranosyl-β-D-glucopyranoside
- REHAMNNIOSIDE D
- Rhmannioside D
- (2S,3S,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,5R,7Ar)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3S,4R,5R,6R)
- (1S,4aS,5R,7aR)-1-(β-D-Glucopyranosyloxy)-5,7a-dihydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-4a(1H)-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside (ACI)
- β-D-Glucopyranoside, 1-(β-D-glucopyranosyloxy)-5,7a-dihydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-4a(1H)-yl 2-O-β-D-glucopyranosyl-, [1S-(1α,4aα,5α,7aα)]- (ZCI)
-
- インチ: 1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26+,27-/m1/s1
- InChIKey: JQEFRKPLHFKTFL-SNQOEBIKSA-N
- ほほえんだ: O([C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)[C@]12[C@H](O)C=C(CO)[C@H]1[C@@H](OC=C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
計算された属性
- せいみつぶんしりょう: 686.22700
- どういたいしつりょう: 686.22694372 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 20
- 重原子数: 47
- 回転可能化学結合数: 10
- 複雑さ: 1110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -7.3
- トポロジー分子極性表面積: 328
- ぶんしりょう: 686.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.80
- PSA: 327.60000
- LogP: -8.03820
Rehmannioside D セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Rehmannioside D 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0912-10.110mm*1 ml in water |
Rehmannioside D |
81720-08-3 | 99.51% | 10.110mm*1 ml in water |
¥1163 | 2024-04-17 | |
| TargetMol Chemicals | T7025-1 mL * 10 mM (in DMSO) |
Rehmannioside D |
81720-08-3 | 99.91% | 1 mL * 10 mM (in DMSO) |
¥ 1130 | 2023-09-15 | |
| TargetMol Chemicals | T7025-5mg |
Rehmannioside D |
81720-08-3 | 99.91% | 5mg |
¥ 538 | 2024-07-19 | |
| DC Chemicals | DCD-084-20 mg |
RhMannioside D |
81720-08-3 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44990-5mg |
Rehmannioside D |
81720-08-3 | 98% | 5mg |
¥1337.00 | 2023-09-08 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1202-100mg |
Rehmannioside D |
81720-08-3 | 98% | 100mg |
$220 | 2023-09-20 | |
| eNovation Chemicals LLC | Y1248060-10mg |
[(1S,7aa)-1a-(ß-D-Glucopyranosyloxy)-5,7a-dihydro-5a-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-4aa(1H)-yl]2-O-ß-D-glucopyranosyl-ß-D-glucopyranoside |
81720-08-3 | 98% | 10mg |
$190 | 2024-06-06 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1202-20mg |
Rehmannioside D |
81720-08-3 | 98% | 20mg |
$65 | 2023-09-19 | |
| MedChemExpress | HY-N0912-10mM*1mLinWater |
Rehmannioside D |
81720-08-3 | 99.51% | 10mM*1mLinWater |
¥2266 | 2023-07-26 | |
| Aaron | AR00G3Z9-50mg |
[(1S,7aα)-1α-(β-D-Glucopyranosyloxy)-5,7a-dihydro-5α-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-4aα(1H)-yl]2-O-β-D-glucopyranosyl-β-D-glucopyranoside |
81720-08-3 | 98% | 50mg |
$531.00 | 2025-01-24 |
Rehmannioside D 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
推奨される供給者
Amadis Chemical Company Limited
(CAS:81720-08-3)Rehmannioside D

清らかである:99%/99%/99%
はかる:10mg/25mg/50mg
価格 ($):180.0/307.0/522.0